An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Chloro-2-(cyclopropylmethoxy)pyrimidine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Chloro-2-(cyclopropylmethoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Chloro-2-(cyclopropylmethoxy)pyrimidine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of its NMR spectra, including predicted chemical shifts and coupling constants, based on established principles and comparative data from analogous structures. Furthermore, it outlines standardized experimental protocols for data acquisition and provides insights into the structural elucidation process through 2D NMR techniques. This guide is intended to serve as an authoritative resource for researchers and scientists engaged in the synthesis, characterization, and application of pyrimidine-based compounds.
Introduction: The Significance of NMR in the Structural Elucidation of Pyrimidine Derivatives
The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including many approved pharmaceuticals. The precise substitution pattern on the pyrimidine ring is critical to its pharmacological activity, and therefore, unambiguous structural characterization is a cornerstone of the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.
5-Chloro-2-(cyclopropylmethoxy)pyrimidine is a disubstituted pyrimidine with a halogen atom at the 5-position and an ether linkage at the 2-position. The presence of the cyclopropyl group introduces specific conformational constraints and unique spectral features. This guide will deconstruct the molecule into its constituent fragments—the 5-chloropyrimidine core and the cyclopropylmethoxy side chain—to provide a detailed, predictive analysis of its ¹H and ¹³C NMR spectra.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-Chloro-2-(cyclopropylmethoxy)pyrimidine. These predictions are derived from the analysis of substituent effects on the pyrimidine ring and by referencing empirical data for structurally related compounds. The spectra are assumed to be recorded in a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectral Data for 5-Chloro-2-(cyclopropylmethoxy)pyrimidine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-6 | ~8.5 - 8.7 | s | - |
| -OCH₂- | ~4.2 - 4.4 | d | ~7.0 |
| -CH- (cyclopropyl) | ~1.2 - 1.4 | m | - |
| -CH₂- (cyclopropyl, diastereotopic) | ~0.6 - 0.8 | m | - |
| -CH₂- (cyclopropyl, diastereotopic) | ~0.3 - 0.5 | m | - |
Table 2: Predicted ¹³C NMR Spectral Data for 5-Chloro-2-(cyclopropylmethoxy)pyrimidine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~163 - 165 |
| C-4, C-6 | ~157 - 159 |
| C-5 | ~115 - 117 |
| -OCH₂- | ~75 - 77 |
| -CH- (cyclopropyl) | ~10 - 12 |
| -CH₂- (cyclopropyl) | ~3 - 5 |
Detailed Spectral Analysis and Interpretation
The 5-Chloropyrimidine Ring System
The pyrimidine ring gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. In 5-Chloro-2-(cyclopropylmethoxy)pyrimidine, the two protons on the pyrimidine ring (H-4 and H-6) are chemically equivalent due to the plane of symmetry through the C-2 and C-5 atoms. Consequently, they are expected to appear as a single, sharp singlet in the aromatic region of the ¹H NMR spectrum, typically between δ 8.5 and 8.7 ppm.[1] The electron-withdrawing nature of the two nitrogen atoms and the chlorine atom at the 5-position contributes to the downfield chemical shift of these protons.
In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring will also exhibit distinct chemical shifts. The C-2 carbon, being directly attached to the electronegative oxygen atom of the ether linkage, is expected to be the most downfield of the pyrimidine carbons, with a predicted chemical shift in the range of δ 163-165 ppm. The C-4 and C-6 carbons, being equivalent, will give rise to a single resonance, predicted to be in the region of δ 157-159 ppm. The C-5 carbon, bearing the chlorine atom, is anticipated to have a chemical shift in the range of δ 115-117 ppm.
The Cyclopropylmethoxy Group
The cyclopropylmethoxy substituent introduces a set of characteristic signals in the upfield region of the NMR spectra.
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-OCH₂- Protons: The two protons of the methylene group directly attached to the oxygen atom are expected to appear as a doublet in the ¹H NMR spectrum, typically in the range of δ 4.2-4.4 ppm.[2][3] The splitting into a doublet is due to coupling with the single methine proton of the cyclopropyl ring. The expected coupling constant for this vicinal coupling is approximately 7.0 Hz.
-
Cyclopropyl Protons: The cyclopropyl ring itself contains a single methine proton (-CH-) and two pairs of diastereotopic methylene protons (-CH₂-). The methine proton will appear as a complex multiplet, likely in the region of δ 1.2-1.4 ppm.[4][5] The four methylene protons, being diastereotopic, are chemically non-equivalent and will each give rise to a separate signal. These are expected to appear as complex multiplets in the highly shielded region of the spectrum, between δ 0.3 and 0.8 ppm.[4][5]
In the ¹³C NMR spectrum, the carbons of the cyclopropylmethoxy group will also be in the upfield region. The methylene carbon of the -OCH₂- group is predicted to resonate around δ 75-77 ppm.[3] The methine carbon of the cyclopropyl ring is expected at approximately δ 10-12 ppm, while the two equivalent methylene carbons of the cyclopropyl ring will appear at a highly shielded chemical shift of around δ 3-5 ppm.[4]
Structural Confirmation with 2D NMR Spectroscopy
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable. The two most common and informative experiments for this purpose are the Heteronuclear Single Quantum Coherence (HSQC) and the Heteronuclear Multiple Bond Correlation (HMBC) spectra.
HSQC: Direct ¹H-¹³C Correlations
The HSQC experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached. For 5-Chloro-2-(cyclopropylmethoxy)pyrimidine, the following key correlations would be expected:
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A cross-peak between the singlet at δ ~8.5-8.7 ppm in the ¹H spectrum and the carbon signal at δ ~157-159 ppm in the ¹³C spectrum, confirming the assignment of H-4/H-6 and C-4/C-6.
-
A cross-peak connecting the doublet at δ ~4.2-4.4 ppm with the carbon signal at δ ~75-77 ppm, assigning the -OCH₂- group.
-
Correlations between the multiplet at δ ~1.2-1.4 ppm and the carbon at δ ~10-12 ppm, confirming the cyclopropyl methine group.
-
Correlations between the upfield proton multiplets (δ ~0.3-0.8 ppm) and the carbon signal at δ ~3-5 ppm, assigning the cyclopropyl methylene groups.
Figure 1: Predicted key HSQC correlations for 5-Chloro-2-(cyclopropylmethoxy)pyrimidine.
HMBC: Long-Range ¹H-¹³C Correlations
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between different functional groups. Key expected HMBC correlations for 5-Chloro-2-(cyclopropylmethoxy)pyrimidine include:
-
Connecting the side chain to the ring: A correlation between the -OCH₂- protons (δ ~4.2-4.4 ppm) and the C-2 carbon of the pyrimidine ring (δ ~163-165 ppm). This is a critical correlation that confirms the ether linkage at the 2-position.
-
Correlations within the pyrimidine ring: The H-4/H-6 protons should show correlations to C-2, C-5, and the other carbon of the C-4/C-6 pair.
-
Correlations within the side chain: The -OCH₂- protons should show correlations to the methine and methylene carbons of the cyclopropyl ring. The cyclopropyl methine proton should show correlations to the -OCH₂- carbon and the cyclopropyl methylene carbons.
Figure 2: Predicted key HMBC correlations for confirming the structure of 5-Chloro-2-(cyclopropylmethoxy)pyrimidine.
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon proper sample preparation and the use of appropriate experimental parameters.
Sample Preparation
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of 5-Chloro-2-(cyclopropylmethoxy)pyrimidine for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Use approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8 atom % D or DMSO-d₆, 99.9 atom % D). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the most common internal standard for organic solvents and is typically added to the deuterated solvent by the manufacturer. Its signal is defined as 0.00 ppm.
NMR Data Acquisition
-
Spectrometer: Data should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR:
-
A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.
-
A spectral width of approximately 12-16 ppm is appropriate.
-
A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.
-
-
¹³C NMR:
-
A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Proton decoupling is used to simplify the spectrum to single lines for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).
-
A spectral width of around 220-240 ppm is standard for most organic molecules.
-
-
2D NMR (HSQC and HMBC):
-
These experiments require specific pulse sequences and parameter optimization (e.g., setting the expected one-bond and long-range coupling constants) to achieve optimal results. It is recommended to consult standard NMR textbooks or the spectrometer's user guide for detailed setup instructions.
-
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-2-(cyclopropylmethoxy)pyrimidine. By breaking down the molecule into its constituent fragments and applying fundamental principles of NMR spectroscopy, a detailed set of expected chemical shifts and coupling constants has been generated. The discussion of 2D NMR techniques highlights the modern methodologies used for unambiguous structure confirmation. The outlined experimental protocols provide a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for any scientist working with this compound or related pyrimidine derivatives, facilitating efficient and accurate structural characterization in a research and development setting.
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